(R)-2-(5-Bromo-2-fluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(2R)-2-(5-bromo-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 |
InChI Key |
JTUHGZHAMMIAAS-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)Br)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Biological Activity
(R)-2-(5-Bromo-2-fluorophenyl)pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Pyrrolidine Derivatives
Pyrrolidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. The incorporation of halogen substituents, such as bromine and fluorine, can significantly enhance the pharmacological properties of these compounds due to their effects on lipophilicity and electronic characteristics .
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds with pyrrolidine structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure contributes to enhanced antibacterial activity by increasing membrane permeability .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| This compound | E. coli | 25 | 50 |
| This compound | S. aureus | 22 | 45 |
| Control Drug | Standard Antibiotic | 30 | 40 |
Antiviral Activity
The antiviral potential of pyrrolidine derivatives has also been explored, particularly against RNA viruses. Studies have demonstrated that certain derivatives can inhibit viral replication by targeting specific viral enzymes or receptors. For example, the compound's interaction with viral proteases can disrupt the viral life cycle .
Anticancer Activity
Pyrrolidine derivatives have shown promising anticancer activities in various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways associated with cancer progression. Recent findings suggest that this compound may exert its anticancer effects by targeting specific kinases involved in tumor growth .
Table 2: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | HeLa | 10.0 |
| Control Drug | Doxorubicin | 8.0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound can act on specific receptors involved in signaling pathways related to inflammation and cancer.
- Membrane Interaction : The halogen substituents enhance membrane penetration, facilitating the compound's uptake into cells.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Antimicrobial Efficacy : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, outperforming some standard antibiotics in specific assays .
- Anticancer Research : In vitro studies showed that treatment with this compound led to a marked reduction in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .
Scientific Research Applications
Antagonistic Activity
Recent studies have highlighted the role of pyrrolidine derivatives in modulating receptor activity, particularly in the context of metabotropic glutamate receptors (mGluRs). For instance, (R)-2-(5-Bromo-2-fluorophenyl)pyrrolidine has been investigated for its ability to inhibit mGluR1, a receptor implicated in various neurological disorders.
Table 1 summarizes the inhibitory activities of various pyrrolidine derivatives on mGluR1:
| Compound | Structure | % Inhibition (10 µM) |
|---|---|---|
| 12b | Pyrrolidine with methyl group | 65.97 |
| 12d | Pyrrolidine with ethyl group | 56.22 |
| 13c | Piperidine derivative | 76.76 |
The data indicates that modifications to the pyrrolidine structure can significantly enhance its inhibitory potency against mGluR1, suggesting a pathway for developing new treatments for neuropathic pain and other conditions associated with glutamate dysregulation .
Anticancer Properties
Pyrrolidine derivatives have also shown promise in anticancer research. The compound's structural features allow it to interact with various biological targets, potentially leading to apoptosis in cancer cells. A study demonstrated that certain pyrrolidine derivatives exhibited cytotoxic effects against different cancer cell lines, indicating their potential as chemotherapeutic agents .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis, particularly in the development of complex heterocyclic compounds. Its bromine and fluorine substituents facilitate nucleophilic substitution reactions, making it a valuable intermediate for synthesizing more complex molecules.
Table 2 outlines the synthesis pathways involving this compound:
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pyridine derivatives | Moderate to good |
| Nucleophilic Substitution | Various substituted pyrrolidines | High |
This versatility is crucial for drug discovery efforts, where diverse chemical scaffolds are needed to explore biological activity .
Neuropathic Pain Model
In a specific case study involving a spinal nerve ligation model, this compound was evaluated for its analgesic properties. The compound was administered to rats, and its effects on mechanical allodynia were assessed against a standard treatment (gabapentin). The results indicated that while the compound showed promise, further optimization is required to enhance efficacy .
Antimicrobial Activity
Another study explored the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, supporting its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Substituent Position and Halogen Variations
Key structural analogs differ in halogen type (Br, Cl, F) and substituent positions on the phenyl ring. These variations significantly affect electronic properties, lipophilicity, and intermolecular interactions.
Key Observations :
Physicochemical Properties
- Chirality: The R-configuration in the target compound may confer enantioselective interactions with biological targets, a critical factor absent in non-chiral analogs like 2-bromopyridine .
Q & A
Q. What are the standard synthetic routes for (R)-2-(5-Bromo-2-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and coupling reactions. For example, halogenated pyridine intermediates (e.g., 5-bromo-2-fluoropyridine) can undergo Negishi or Suzuki cross-coupling to introduce the pyrrolidine moiety . Key parameters to optimize include:
- Catalyst system (e.g., Pd(PPh₃)₄ for Suzuki coupling).
- Solvent selection (polar aprotic solvents like DMF or THF).
- Temperature control (60–100°C for coupling efficiency).
- Protecting group strategies for the pyrrolidine nitrogen.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromofluorination | NBS, Selectfluor®, DCM | 75–85 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, THF | 60–70 |
Q. How can NMR spectroscopy distinguish the (R)-enantiomer from its (S)-counterpart?
Methodological Answer: Chiral shift reagents (e.g., Eu(hfc)₃) or chiral solvating agents (CSA) induce splitting in ¹⁹F or ¹H NMR signals. For example:
Q. What purification techniques are effective for isolating high-purity this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc 9:1 to 7:3).
- Crystallization : Ethanol/water mixtures yield crystals with >99% enantiomeric excess (ee) when seeded with chiral templates .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with n-hexane/isopropanol (95:5) resolve enantiomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in asymmetric catalysis?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For example:
- Analyze steric hindrance between the bromo-fluorophenyl group and catalyst ligands.
- Calculate Gibbs free energy differences (ΔΔG‡) to rationalize ee values .
Table 2: DFT-Predicted vs. Experimental ee Values
| Catalyst | Predicted ee (%) | Experimental ee (%) |
|---|---|---|
| L1 | 92 | 89 |
| L2 | 85 | 83 |
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
Methodological Answer: Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., conformational flexibility). To resolve:
Q. How does the bromo-fluorophenyl substituent influence the compound’s biological activity in receptor-binding studies?
Methodological Answer: The substituent’s electronic and steric profile modulates binding affinity. Experimental approaches include:
- SAR Studies : Compare IC₅₀ values against analogs (e.g., chloro- or iodo-substituted derivatives).
- Docking Simulations : AutoDock Vina models interactions with target receptors (e.g., dopamine D3).
- Fluorescence Polarization : Quantify binding kinetics using fluorophore-labeled ligands .
Data Analysis & Validation
Q. What metrics validate enantiomeric purity in synthetic batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
